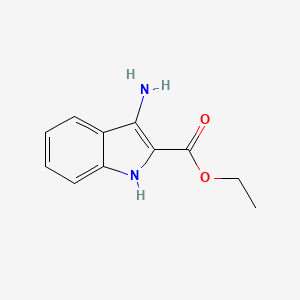

Ethyl 3-amino-1H-indole-2-carboxylate

説明

Ethyl 3-amino-1H-indole-2-carboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group at the 3-position and an ethyl ester group at the 2-position of the indole ring makes this compound particularly interesting for various chemical and biological applications .

特性

IUPAC Name |

ethyl 3-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXOMZRZCLHBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352690 | |

| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87223-77-6 | |

| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring. The amino group can be introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often use continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and production costs .

化学反応の分析

Types of Reactions

Ethyl 3-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

Ethyl 3-amino-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of ethyl 3-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The amino and ester groups can enhance the compound’s binding affinity and specificity .

類似化合物との比較

Ethyl 3-amino-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-amino-1H-indole-2-carboxamide: Contains a carboxamide group instead of a carboxylate group.

Ethyl 3-amino-1H-indole-2-carboxaldehyde: Features an aldehyde group instead of a carboxylate group

These compounds share the indole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications .

生物活性

Ethyl 3-amino-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antiviral, anticancer, and antimicrobial agent. The insights are drawn from various studies, highlighting structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities such as:

- Antimicrobial

- Anticancer

- Antiviral

- Anti-inflammatory

Research indicates that modifications to the indole structure can significantly enhance these activities.

Antiviral Activity

Recent studies have shown that indole derivatives can inhibit HIV-1 integrase, a crucial enzyme for viral replication. For instance, derivatives of indole-2-carboxylic acid have demonstrated significant inhibitory effects on integrase strand transfer with IC50 values ranging from 0.13 μM to 6.85 μM . this compound may share similar mechanisms due to its structural similarities.

Case Study: HIV-1 Integrase Inhibition

A study focused on the SAR of indole derivatives revealed that modifications at the C3 position enhance binding interactions with the integrase active site. The introduction of various substituents improved antiviral potency significantly. For example, compounds with long-chain substitutions at C3 exhibited up to 6.5-fold increased activity compared to the parent compound .

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. This compound has shown promise in inducing apoptosis in cancer cell lines. In vitro studies indicate that such compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer types.

Table: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Indole derivative (4a) | HepG2 | 14.8 | Apoptosis induction |

| Indole derivative (4b) | A549 | 15.7 | Cell cycle arrest |

The specific IC50 values for this compound remain to be determined in future studies.

Antimicrobial Activity

The antimicrobial properties of indoles have been well-documented. This compound has potential activity against both Gram-positive and Gram-negative bacteria. Studies have shown that some indole compounds exhibit significant minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Candida albicans.

Table: Antimicrobial Activity Data

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | TBD |

| Indole derivative (3k) | C. albicans | 7.80 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Induction of Apoptosis : Many indoles trigger apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Action : The disruption of bacterial cell membranes or inhibition of essential bacterial enzymes may account for the antimicrobial effects observed.

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-1H-indole-2-carboxylate, and how do reaction conditions impact yield?

this compound is commonly synthesized via condensation reactions. For example, it can react with isothiocyanates to form thiourea intermediates, followed by intramolecular cyclization using acetyl chloride and ethanol to yield pyrimido[5,4-b]indoles . Critical parameters include:

- Stoichiometry : Excess acyl chloride (1.15 equivalents) ensures complete acylation .

- Temperature : Reflux in anhydrous 1,2-dichloroethane under argon prevents side reactions .

- Purification : Combiflash chromatography (0–40% ethyl acetate in hexane) resolves impurities . Yields typically range from 60–85%, depending on substituent reactivity and solvent choice.

Q. Which spectroscopic methods are optimal for characterizing this compound and its derivatives?

Key techniques include:

- NMR : H and C NMR confirm regioselective substitution at the indole 3-position. For example, the amino group’s proton appears as a singlet near δ 6.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 219.0895 for CHNO) .

- X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving tautomeric forms or hydrogen-bonding networks .

Advanced Research Questions

Q. How can this compound serve as a building block for biologically active heterocycles?

The compound’s amino and ester groups enable diverse transformations:

- Pyrimidoindoles : Reaction with isothiocyanates forms thiourea intermediates, which cyclize into pyrimido[5,4-b]indoles under acidic conditions (e.g., acetyl chloride/ethanol) .

- β-Carbolines : Condensation with hydantoin or barbituric acid derivatives yields aplysinopsin analogues with potential CNS activity .

- Spirocyclic Derivatives : Intramolecular cyclization with aldehydes generates fused indole systems, useful in medicinal chemistry .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

Common issues include competing reactions at the indole 1-position or ester group. Solutions involve:

- Protecting Groups : Temporarily blocking the amino group with Boc anhydride prevents unwanted acylation .

- Catalytic Control : Aluminum chloride (AlCl) directs Friedel-Crafts acylation to the 5-position of the indole ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 3-amino group .

Q. How do electronic effects of substituents influence the reactivity of this compound in condensation reactions?

Electron-withdrawing groups (EWGs) on the indole ring (e.g., chloro at position 5) increase electrophilicity at the 3-amino group, accelerating condensation with nucleophiles like 2-hydantoin. Conversely, electron-donating groups (EDGs) reduce reactivity but improve solubility in nonpolar solvents . For example:

- 5-Chloro Substituent : Enhances reaction rates by 30% compared to unsubstituted derivatives .

- Methoxy Groups : Improve yield in aqueous ethanol due to increased solubility .

Data Analysis and Troubleshooting

Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from:

- Purity of Starting Materials : Impurities in acyl chlorides reduce yields; redistillation or HPLC purification is recommended .

- Workup Procedures : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) can lead to product loss .

- Catalyst Degradation : Anhydrous AlCl must be freshly prepared to avoid hydrolysis . Standardizing protocols (e.g., TLC monitoring with 25–33% ethyl acetate in hexane) improves reproducibility .

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

- DFT Calculations : Predict frontier molecular orbitals (FMOs) to identify reactive sites. For example, HOMO localization at the 3-amino group explains its nucleophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetic acid vs. DMF in condensation reactions) .

- SHELX Integration : Refine crystallographic data to validate predicted tautomeric forms .

Methodological Best Practices

- Synthesis : Always use argon atmospheres for moisture-sensitive steps (e.g., AlCl-mediated acylations) .

- Characterization : Cross-validate NMR data with X-ray structures to resolve ambiguous proton assignments .

- Troubleshooting : Employ gradient elution in Combiflash chromatography to separate regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。